molecular formula C9H11ClN2O B11900488 (R)-4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride

(R)-4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride

Cat. No.: B11900488
M. Wt: 198.65 g/mol
InChI Key: OLFYDIQLQYMAOI-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride is a chemical compound with significant applications in scientific research. It is known for its unique structure, which includes an amino group and a hydroxyethyl group attached to a benzonitrile core. This compound is primarily used in the synthesis of various pharmaceuticals and as a building block in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzonitrile derivative.

    Addition of Amino Group: An amino group is introduced through a nucleophilic substitution reaction.

    Hydroxyethyl Group Addition: The hydroxyethyl group is added via a reduction reaction, often using a reducing agent like sodium borohydride.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride involves large-scale reactions under controlled conditions. The process includes:

    Bulk Synthesis: Large quantities of starting materials are reacted in reactors.

    Catalysis: Catalysts are used to increase the reaction rate and yield.

    Purification: Industrial purification methods such as distillation and crystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

®-4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can further modify the hydroxyethyl group.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions include various substituted benzonitriles and their derivatives, which have applications in pharmaceuticals and organic synthesis.

Scientific Research Applications

®-4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is a precursor in the synthesis of various pharmaceuticals, including potential drugs for treating neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound interacts with enzymes and receptors in biological systems.

    Pathways Involved: It influences metabolic pathways by acting as a substrate or inhibitor, thereby modulating biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride
  • ®-2-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride

Uniqueness

®-4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and research chemicals.

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

4-[(1R)-1-amino-2-hydroxyethyl]benzonitrile;hydrochloride

InChI

InChI=1S/C9H10N2O.ClH/c10-5-7-1-3-8(4-2-7)9(11)6-12;/h1-4,9,12H,6,11H2;1H/t9-;/m0./s1

InChI Key

OLFYDIQLQYMAOI-FVGYRXGTSA-N

Isomeric SMILES

C1=CC(=CC=C1C#N)[C@H](CO)N.Cl

Canonical SMILES

C1=CC(=CC=C1C#N)C(CO)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.